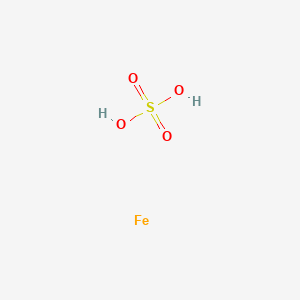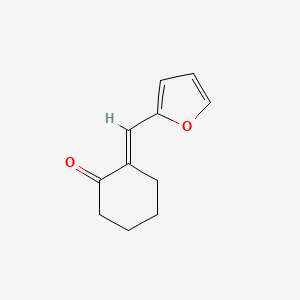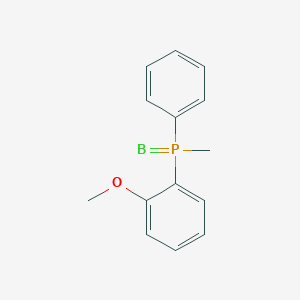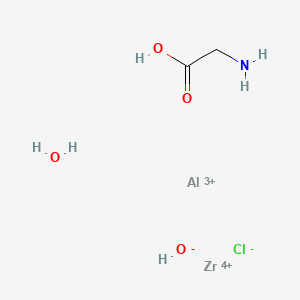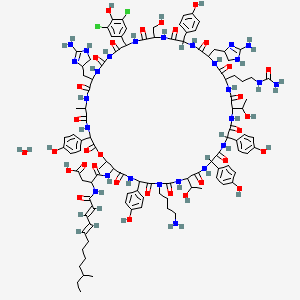
Enramycin B
Vue d'ensemble
Description
Enramycin B is a component of Enramycin, a polypeptide antibiotic produced by Streptomyces fungicidus . Enramycin is widely used as a feed additive for pigs and chickens to prevent necrotic enteritis induced by Gram-positive gut pathogens .
Synthesis Analysis
Enramycin has two main components, Enramycin A (Er-A) and Enramycin B (Er-B). Due to their similar structure, the more active Er-A component has been used to synthesize immunogen at different positions to prepare antibodies .Chemical Reactions Analysis
Enramycin B, as a component of Enramycin, is involved in the inhibition of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis .Physical And Chemical Properties Analysis
Enramycin B is a component of Enramycin, which is a light brown powder . It is slightly soluble in water and freely soluble in dilute HCl solution .Applications De Recherche Scientifique
Antibiotic in Animal Feed
Enramycin is a group of polypeptide antibiotics produced by Streptomyces fungicidicus . It is effective against most gram-positive bacteria and has been utilized as an antibiotic growth promoter (AGP) added to poultry feeds to improve production .
Detection in Edible Animal Tissues
A new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed to detect enramycin residues in edible animal tissues . This method is suitable for the rapid detection of enramycin in animal samples .
Antimicrobial Activity
Enramycin exhibits broad-spectrum antimicrobial activities against infectious bacteria, viruses, and fungi . This makes it a valuable tool in the fight against various infectious diseases.
Pharmaceutical Preparations
A fast and simple electrospray-ionization mass spectrometric (ESI-MS) procedure has been developed for the quantification of aminoglycosides, including enramycin, in pharmaceutical formulations . This method does not require prior chromatographic separation, or derivatization and extensive sample preparation steps .
Immunomodulatory Roles
Host defense peptides (HDPs), such as enramycin, have been found to play dual roles as antimicrobial and immunomodulatory agents . They can enhance the immune response, making them useful in the treatment of immune-related diseases.
Food Safety
Due to the potential for enramycin residues in animal-derived food products, there is a growing public concern over the presence of antibiotic residues in food products . The development of sensitive detection methods for enramycin residues is crucial for ensuring food safety .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSQKMYNTYOW-MWUYRYRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H140Cl2N26O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718649 | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enramycin | |
CAS RN |
11115-82-5, 12772-37-1 | |
| Record name | Enramycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the differences in purification methods for Enramycin A and Enramycin B?
A: Both Enramycin A and Enramycin B can be effectively separated using reversed-phase chromatography techniques. [, ] One study employed a method utilizing an octadecyl reversed-phase bonded silica gel chromatography column with a gradient elution of sodium dihydrogen phosphate-phosphoric acid aqueous solution containing increasing concentrations of methanol. [] Another study achieved separation using a C18 reversed-phase chromatography column with a 0.05 mol/L aqueous potassium dihydrogen phosphate solution-acetonitrile (70:30, V/V, pH 4.5) elution buffer. []
Q2: What is the primary application of Enramycin, and what is its mechanism of action?
A: Enramycin is primarily used as an animal feed additive due to its antibiotic properties against gut pathogens. [] While its exact mechanism of action is not elaborated upon in the provided research, its large molecular size suggests poor absorption from the intestinal lumen, indicating a localized effect within the gut. []
Q3: Are there detectable levels of Enramycin B in broiler tissues after feed administration?
A: Research suggests that Enramycin B, along with Enramycin A, is found in very low concentrations in the liver and kidney tissues of broiler chickens following a 10-day administration of Enramycin at a feed level of 23 ppm. [] Interestingly, no detectable levels were found in muscle or skin-with-attached-fat tissues. [] This further supports the limited systemic absorption of Enramycin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





